![molecular formula C8H8N2S2 B1586928 1-[2-(Thiophen-2-Yl)-1,3-Thiazol-4-Yl]methanamine CAS No. 321309-35-7](/img/structure/B1586928.png)
1-[2-(Thiophen-2-Yl)-1,3-Thiazol-4-Yl]methanamine
Übersicht
Beschreibung
The compound “1-[2-(Thiophen-2-Yl)-1,3-Thiazol-4-Yl]methanamine” is a complex organic molecule that contains a thiophene and a thiazole ring. Thiophene is a five-membered heterocyclic compound with one sulfur atom . Thiazole, on the other hand, is a heterocyclic compound that contains both sulfur and nitrogen in its five-membered ring . The compound is likely to be a part of a larger class of biologically active compounds known as thiophene-based analogs .
Molecular Structure Analysis
The molecular structure of “1-[2-(Thiophen-2-Yl)-1,3-Thiazol-4-Yl]methanamine” is likely to be complex due to the presence of both thiophene and thiazole rings. These rings are likely to contribute to the compound’s physical and chemical properties .Wissenschaftliche Forschungsanwendungen
Luminescence Sensing and Environmental Applications
One of the prominent applications of thiophene-functionalized compounds is in the field of luminescence sensing and environmental monitoring. A study by Zhao et al. (2017) elaborated on the construction of metal-organic frameworks (MOFs) using thiophene-based ligands, demonstrating their efficacy in selective and sensitive detection of environmental contaminants like Hg(II), Cu(II), and Cr(VI) ions, as well as salicylaldehyde. These MOFs exhibit remarkable selectivity and sensitivity, making them suitable for recyclable detection applications in environmental safety and monitoring (Zhao et al., 2017).
Antimicrobial and Antifungal Activities
Thiophene derivatives have shown significant antimicrobial and antifungal activities, indicating their potential in developing new therapeutic agents. A study highlighted the synthesis of new urea and thiourea derivatives of (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine, demonstrating good in vitro antibacterial activity against pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, as well as antifungal activity (Vedavathi et al., 2017).
Anticancer Activity
Compounds incorporating thiophene moieties have been investigated for their anticancer activities. Mbugua et al. (2020) reported the synthesis and characterization of palladium (Pd) II and platinum (Pt) II complexes derived from thiophene-functionalized Schiff base ligands, exhibiting promising anticancer activity against various cancerous cell lines. These complexes highlight the potential of thiophene derivatives as anticancer agents, owing to their strong DNA-binding affinity and selective toxicity toward cancerous cells (Mbugua et al., 2020).
Drug Design and Biased Agonism
In the context of drug design, thiophene derivatives have been explored for their potential in creating biased agonists for receptor targets. Sniecikowska et al. (2019) designed novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as biased agonists of serotonin 5-HT1A receptors, aiming for antidepressant drug candidates. These compounds showed high receptor affinity, selectivity, and demonstrated potent antidepressant-like activity in preclinical models, suggesting a promising approach for designing new therapeutic agents (Sniecikowska et al., 2019).
Zukünftige Richtungen
The future directions for research on “1-[2-(Thiophen-2-Yl)-1,3-Thiazol-4-Yl]methanamine” and similar compounds could involve further exploration of their synthesis, properties, and potential applications in medicinal chemistry. Given the wide range of biological activities exhibited by thiophene-based compounds, there is significant potential for future research in this area .
Eigenschaften
IUPAC Name |
(2-thiophen-2-yl-1,3-thiazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S2/c9-4-6-5-12-8(10-6)7-2-1-3-11-7/h1-3,5H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBJIPJKJKKWPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CS2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379988 | |
| Record name | 1-[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Thiophen-2-Yl)-1,3-Thiazol-4-Yl]methanamine | |
CAS RN |
321309-35-7 | |
| Record name | 2-(2-Thienyl)-4-thiazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321309-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



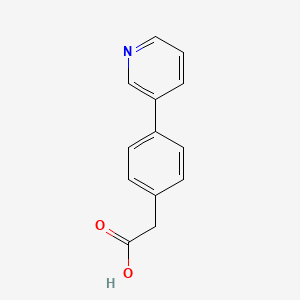
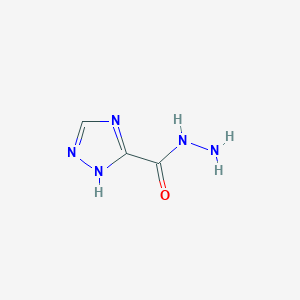
![4-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1586847.png)

![4-[5-(Methylsulfonyl)-2,3-dihydro-1H-indol-1-yl]-4-oxobutanoic acid](/img/structure/B1586850.png)
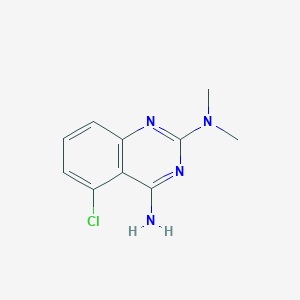
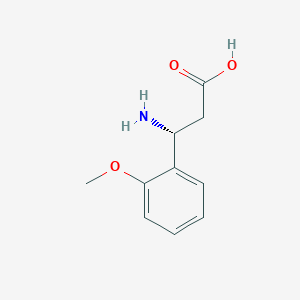
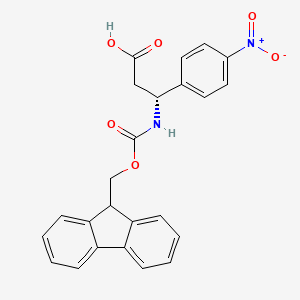
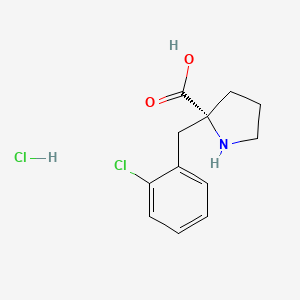
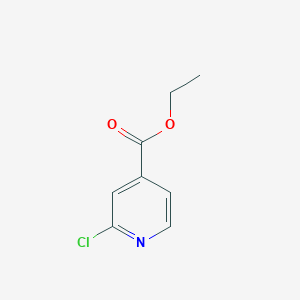
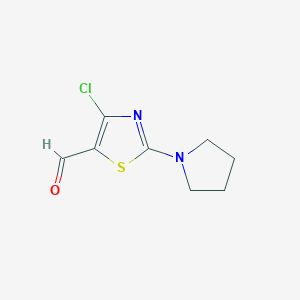

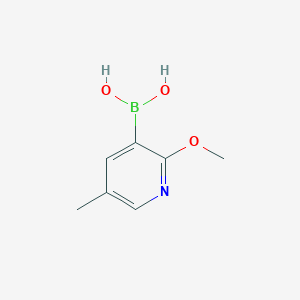
![1-[(Aminooxy)methyl]-2-methoxybenzene hydrochloride](/img/structure/B1586865.png)